molecular formula C8H8ClN3S B13283661 7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine

7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B13283661
M. Wt: 213.69 g/mol
InChI Key: FABIORQIOTWZAZ-UHFFFAOYSA-N
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Description

7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine (CAS 1934934-98-1) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and neuroscience. This compound belongs to the thiazolopyrimidine class of heterocyclic scaffolds, which are recognized for their significant potential in pharmaceutical research . Thiazolopyrimidine derivatives are extensively investigated as key synthetic precursors for creating novel corticotropin-releasing factor (CRF) receptor antagonists . CRF is a master neurohormone that regulates the body's endocrine and behavioral response to stress, and its over-activation is implicated in a range of disorders including anxiety, depression, and addictive behaviors . By targeting the CRF1 receptor, research compounds based on this scaffold aim to provide new therapeutic avenues for these conditions . Furthermore, recent studies highlight the promise of CRF1 receptor antagonists, such as Tildacerfont and Crinecerfont, as potential treatments for Congenital Adrenal Hyperplasia (CAH), marking a significant advancement in the field . Beyond CRF research, the thiazolopyrimidine core is a versatile structure in drug discovery. Related analogs are also being explored as potent antagonists for adenosine receptors (ARs) . Targeting these receptors, particularly A1 and A2A subtypes, holds promise for developing new treatments for central nervous system conditions like Parkinson's disease and depression . The 7-chloro group in this molecule is a reactive handle that allows for further functionalization, typically via nucleophilic aromatic substitution, enabling researchers to introduce diverse amine functionalities to explore structure-activity relationships . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before use.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

7-chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C8H8ClN3S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3

InChI Key

FABIORQIOTWZAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(S1)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form Thiazolo[5,4-d]pyrimidin-7-one

  • Reagent : Formamide
  • Process : Compound 2 is refluxed in formamide at 110°C for 3 hours.

This step induces cyclocondensation, forming the thiazolo[5,4-d]pyrimidin-7-one derivative (Compound 3).

Isolation : Upon cooling, the product precipitates out and is recrystallized from methanol.

Yield : Approximately 75%

Characterization :

  • Melting point: 115–117°C
  • IR bands: 3196 cm⁻¹ (NH), 1675 cm⁻¹ (C=O), 1571 cm⁻¹ (C=N)
  • ^1H NMR: Triplet at 1.09 ppm (CH3), sextet at 1.85 ppm (CH2), triplet at 3.38 ppm (CH2), singlet at 8.22 ppm (pyrimidine-H)

Chlorination to Obtain 7-Chloro-2-(n-propylthio)thiazolo[5,4-d]pyrimidine

  • Reagent : Phosphorus oxychloride (POCl3)
  • Process : Compound 3 is refluxed with POCl3, which replaces the 7-position oxygen with chlorine, yielding the target compound 7-chloro-2-(n-propylthio)thiazolo[5,4-d]pyrimidine (Compound 4).

Reaction conditions : Boiling under reflux with POCl3.

Characterization :

  • ^1H NMR signals for propyl protons appear as triplet (δ = 1.10 ppm), sextet (δ = 1.89 ppm), and triplet (δ = 3.42 ppm).
  • Pyrimidine-H proton singlet at δ = 8.73 ppm.

Further Functionalization via Nucleophilic Substitution

The chlorine atom at position 7 in compound 4 is reactive and can be substituted by various nucleophiles such as primary and secondary amines, hydrazine hydrate, and aniline derivatives to create a diverse library of derivatives with potential biological activities.

Examples :

  • Reaction with primary amines (e.g., furfuryl amine) under reflux in ethanol.
  • Reaction with secondary amines (e.g., dimethylamine, diethanolamine, morpholine) in ethanol with triethylamine catalyst.
  • Reaction with hydrazine hydrate to yield hydrazino derivatives.

Summary of Reaction Scheme

Step Starting Material / Intermediate Reagents / Conditions Product Yield (%) Key Characterization Data
1 Ethyl 5-amino-2-mercapto thiazole-4-carboxylate (1) Sodium carbonate, n-propyl iodide 2-(n-propylthio)thiazole-4-carboxylate (2) Not specified Alkylated intermediate
2 Compound 2 Formamide, reflux 110°C, 3 h Thiazolo[5,4-d]pyrimidin-7-one (3) 75 m.p. 115–117°C; IR NH (3196 cm⁻¹), C=O (1675 cm⁻¹)
3 Compound 3 POCl3, reflux 7-Chloro-2-(n-propylthio)thiazolo[5,4-d]pyrimidine (4) Not specified ^1H NMR propyl signals; pyrimidine-H at 8.73 ppm
4 Compound 4 Amines, hydrazine hydrate, reflux ethanol Various substituted derivatives 60-90 Confirmed by ^1H NMR, IR, elemental analysis

Analytical and Spectroscopic Data

  • [^1H NMR Spectroscopy](pplx://action/followup) : Key for confirming the propyl substituent and pyrimidine ring protons.
  • Infrared (IR) Spectroscopy : NH, C=O, and C=N stretching bands confirm functional groups.
  • Elemental Analysis : Carbon, hydrogen, nitrogen content consistent with proposed structures.
  • Melting Points : Used to assess purity and confirm identity.

Research Findings and Applications

The synthetic route described is efficient and reproducible, allowing the preparation of 7-chloro-2-propyl-thiazolo[5,4-d]pyrimidine in good yield and purity. This compound acts as a versatile intermediate for synthesizing derivatives with antiviral, antibacterial, and other pharmacological activities, as demonstrated by subsequent nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation, leading to anticancer activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 7-chloro substitution enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines) to generate derivatives with tailored activity .
  • However, bulkier groups like 4-chlorophenyl at C2 (as in compound 3l) optimize steric interactions with VEGFR-2’s hydrophobic pockets .
  • Positional Isomerism : Chlorine at C5 (vs. C7) shifts electronic density, altering binding to targets like purine nucleoside phosphorylase (PNP) .

Pharmacological Activity Comparison

Antiproliferative Effects

  • 7-Chloro-2-propyl derivative: Limited direct data, but SAR studies suggest alkyl chains at C2 moderately enhance cytotoxicity compared to unsubstituted analogs. For example, derivatives with C2 methyl groups showed IC₅₀ values of 2–10 μM in cancer cell lines, while bulkier substituents (e.g., phenyl) improved potency (IC₅₀ < 1 μM) .
  • VEGFR-2 Inhibitors: Compounds like 3l (2-(4-chlorophenyl)-5-methyl) exhibit nanomolar IC₅₀ values due to synergistic effects of EWGs and aromatic rings .

Receptor Affinity

  • Adenosine Receptors: Derivatives with polar substituents (e.g., urea-linked pyridines) show high A₁/A₂ₐ receptor affinity (Kᵢ < 100 nM). In contrast, the propyl group’s hydrophobicity may reduce adenosine receptor binding, favoring kinase targets instead .

Antimicrobial Activity

  • 5-Chloro derivatives display broader antimicrobial activity than 7-chloro isomers, likely due to altered hydrogen-bonding interactions with bacterial enzymes .

Physicochemical Properties

Property 7-Chloro-2-propyl Derivative 7-Chloro-2-methyl Derivative 2-(4-Chlorophenyl)-5-methyl Derivative
Molecular Weight (g/mol) ~213.7 ~185.6 ~370.8
LogP (Predicted) 2.8 1.9 4.5
Solubility (aq.) Low Moderate Very low

Implications :

  • The propyl group increases LogP compared to methyl, enhancing lipid solubility but reducing aqueous solubility. This trade-off may affect bioavailability .
  • Aryl-substituted derivatives (e.g., 3l) exhibit high LogP, necessitating formulation adjustments for in vivo applications .

Biological Activity

7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazolo[5,4-d]pyrimidine class, characterized by a thiazole ring fused with a pyrimidine. The synthesis typically involves chlorination reactions and subsequent modifications using various amines to enhance biological activity. For instance, the synthesis of 7-chloro derivatives often employs phosphorus oxychloride under reflux conditions to produce intermediates that can be further functionalized .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values against different cell lines:

Cell LineIC50 (μM)Reference
MCF-70.09
A5490.03
Colo-2050.01
HepG24.92

The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for selected strains are presented in the following table:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

CytokineInhibition (%) at 10 µg/mLReference
TNF-α78%
IL-689%

Case Studies

  • Anticancer Efficacy : In a study involving various thiazolo[5,4-d]pyrimidine derivatives, it was observed that compounds similar to this compound showed enhanced cytotoxicity against MCF-7 and A549 cell lines compared to standard chemotherapeutic agents like etoposide .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several thiazolo derivatives against common bacterial strains. The results indicated that compounds with structural similarities to this compound had superior activity compared to existing antibiotics .

Q & A

Q. What are the standard synthetic routes for 7-chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine?

The synthesis typically involves cyclization of thiazole and pyrimidine precursors. A common method includes reacting 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d][1,3]thiazol-2-thione with alkyl halides (e.g., propyl halides) in the presence of a base like triethylamine (Et₃N) under reflux in acetonitrile. The reaction progress is monitored via TLC (n-hexane/EtOAc 6:4), followed by solvent removal and crystallization . Optimization of reaction time and temperature is critical to minimize byproducts.

Q. How is the compound characterized structurally?

Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry (HRMS), and IR spectroscopy. For example, the InChI key and SMILES strings (e.g., Cn1ccc2c(Cl)ncnc12 for related pyrrolo-pyrimidines) help validate connectivity, while X-ray crystallography resolves regiochemical ambiguities . Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or tautomeric forms .

Q. What are the primary biological targets of thiazolo[5,4-d]pyrimidine derivatives?

These compounds are explored as enzyme inhibitors (e.g., dihydrofolate reductase, kinases) due to their structural mimicry of purines. Initial screening involves in vitro assays against target enzymes, followed by cytotoxicity profiling in cell lines (e.g., IC₅₀ determination). Substituent effects (e.g., chloro vs. propyl groups) are systematically tested to correlate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioisomer formation (e.g., thiazolo[4,5-d] vs. [5,4-d] pyrimidines) is mitigated by controlling reaction conditions. For instance, using sterically hindered bases (e.g., DIPEA) or low-temperature diazotization (0°C in HCl) directs substitution to the desired position. Computational DFT studies predict favorable transition states for regioselective pathways .

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Rigorous compound purity validation (HPLC ≥95%) and standardized assay protocols (e.g., ATP concentration in kinase assays) are essential. Meta-analyses comparing IC₅₀ values under identical conditions clarify SAR trends .

Q. How are hazardous intermediates (e.g., chloromethyl derivatives) safely handled?

Chloromethyl intermediates require strict containment (gloveboxes, fume hoods) and neutralization protocols (e.g., quenching with aqueous NaHCO₃). Industrial-scale synthesis employs continuous flow reactors to minimize exposure, as described for similar thiazolo-pyridines .

Experimental Design & Optimization

Q. What solvent systems optimize yield in thiazolo-pyrimidine synthesis?

Polar aprotic solvents (e.g., CH₃CN, DMF) enhance solubility of intermediates. Co-solvent systems (e.g., CH₃CN/H₂O 4:1) improve cyclization efficiency. Solvent-free microwave-assisted methods reduce reaction time (2–3 h vs. 12 h conventional) .

Q. How is catalytic efficiency improved in cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance Buchwald-Hartwig amination of the chloro group. Microwave irradiation (120°C, 30 min) achieves >80% yield in C-N bond formation .

Data Analysis & Mechanistic Insights

Q. What computational tools predict reactivity of the chloro substituent?

DFT calculations (Gaussian 09) model electron density maps to identify nucleophilic attack sites. Fukui indices highlight the C7 chlorine as a hotspot for substitution, guiding functionalization strategies .

Q. How are tautomeric equilibria analyzed in solution?

Variable-temperature NMR (VT-NMR) in DMSO-d₆ tracks proton shifts indicative of tautomerism (e.g., thione ↔ thiol forms). IR spectroscopy (νC=S at 1150 cm⁻¹) complements these findings .

Biological Evaluation & Toxicology

Q. What in vivo models assess pharmacokinetics?

Rodent studies evaluate oral bioavailability (30–50% for methyl analogs) and metabolic stability (CYP450 profiling). Propyl substituents improve lipophilicity (logP ~2.5) but may require prodrug strategies for aqueous solubility .

Q. How is off-target toxicity mitigated?

High-throughput screening (HTS) against kinase panels (e.g., Eurofins KinaseProfiler) identifies selectivity issues. Structural modifications (e.g., replacing chlorine with fluorine) reduce hERG channel binding, lowering cardiotoxicity risks .

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